![molecular formula C20H17FN4O2S B2656721 5-(2-fluorobenzyl)-7-(furan-2-yl)-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 1105207-43-9](/img/structure/B2656721.png)
5-(2-fluorobenzyl)-7-(furan-2-yl)-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with several functional groups including a fluorobenzyl group, a furan ring, a pyrrolidine ring, and a thiazolo[4,5-d]pyridazin-4(5H)-one moiety. These functional groups could potentially give the compound a variety of interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. The thiazolo[4,5-d]pyridazin-4(5H)-one core is an electron-deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the various functional groups present. For example, the fluorobenzyl group might be susceptible to nucleophilic aromatic substitution reactions, while the furan ring might undergo electrophilic aromatic substitution .Scientific Research Applications
Synthesis and Biological Activity
Thiazolo[4,5-d]pyridazinones have been synthesized with a focus on their biological activities, including analgesic and anti-inflammatory effects. For instance, a study by Demchenko et al. (2015) explored the synthesis of novel 2-(N-pyrrolidino, N-piperidino, or N-morpholino)-7-phenyl(α-furoyl or α-thienyl)-[1,3]thiazolo[4,5-d]pyridazinones. These compounds demonstrated significant in vivo analgesic and anti-inflammatory activities, highlighting the therapeutic potential of thiazolo[4,5-d]pyridazinone derivatives in pain and inflammation management (Demchenko, Bobkova, Yadlovskiy, Buchtiarova, & Sergey A. Demchenko, 2015).
Anticancer Activity
Research on fluorinated compounds, such as the fluoro substituted benzo[b]pyran derivatives studied by Hammam et al. (2005), indicates that these molecules exhibit anticancer activity against lung, breast, and CNS cancer cell lines. This suggests that fluorinated derivatives of thiazolo[4,5-d]pyridazinones might also possess anticancer properties, offering a potential avenue for the development of new anticancer agents (Hammam, El-Salam, Mohamed, & Hafez, 2005).
Antimicrobial Activity
The structural flexibility of thiazolo[4,5-d]pyridazinones allows for the exploration of antimicrobial properties. A study on benzothiazole pyrimidine derivatives by Maddila et al. (2016) revealed significant antibacterial and antifungal activities, suggesting that modifications to the thiazolo[4,5-d]pyridazinone core could yield compounds with potent antimicrobial effects (Maddila, Gorle, Seshadri, Lavanya, & Jonnalagadda, 2016).
Antidepressant and Cognitive Enhancing Effects
The potential for thiazolo[4,5-d]pyridazinones to act on central nervous system targets has been demonstrated by Varano et al. (2021), who designed novel thiazolo[5,4-d]pyrimidine derivatives with high affinity for adenosine A1 and A2A receptors. These compounds showed efficacy in animal models of depression, suggesting that structurally related thiazolo[4,5-d]pyridazinones could have applications in treating neurological disorders (Varano, Catarzi, Vigiani, Dal Ben, Buccioni, Marucci, di Cesare Mannelli, Lucarini, Ghelardini, Volpini, & Colotta, 2021).
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-[(2-fluorophenyl)methyl]-7-(furan-2-yl)-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O2S/c21-14-7-2-1-6-13(14)12-25-19(26)17-18(16(23-25)15-8-5-11-27-15)28-20(22-17)24-9-3-4-10-24/h1-2,5-8,11H,3-4,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJMKTRCEFZQQHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=C(S2)C(=NN(C3=O)CC4=CC=CC=C4F)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-({2-[2-(butylcarbamoyl)ethyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetate](/img/structure/B2656638.png)
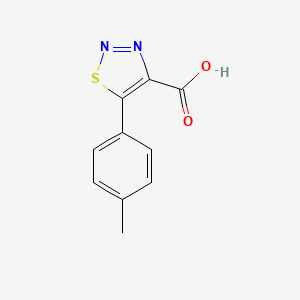
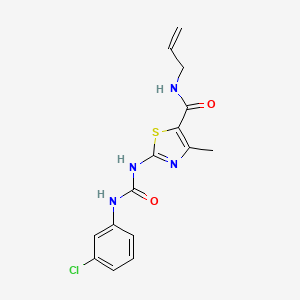
![2-Fluoro-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]benzenesulfonamide](/img/structure/B2656642.png)
![1-(4-Chlorophenyl)-5-[(dimethylsulfamoylamino)methyl]tetrazole](/img/structure/B2656643.png)
![2-[(allylamino)carbothioyl]-N-(4-chlorophenyl)-1-hydrazinecarboxamide](/img/structure/B2656644.png)
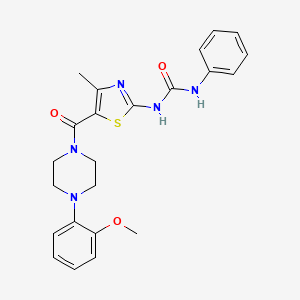
![N-[(2-fluorophenyl)methyl]-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]propanamide](/img/structure/B2656650.png)
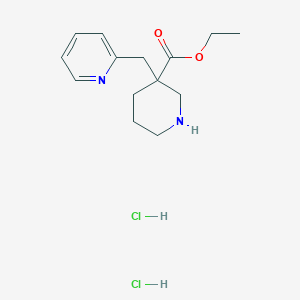
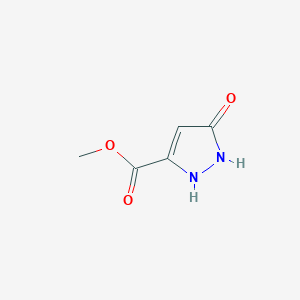
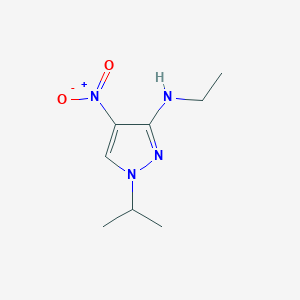
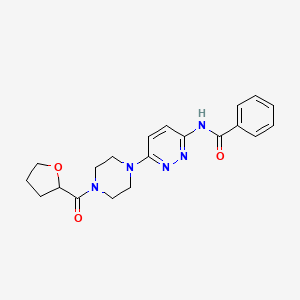
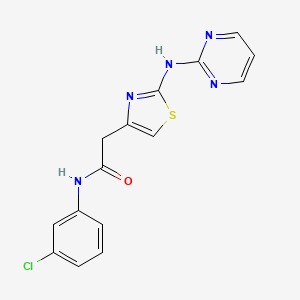
![1-[2-(Dimethylamino)ethyl]piperazin-2-one](/img/structure/B2656659.png)